N-(5-Acrylamido-4-(2-(dimethylamino)ethoxy)-2-methoxyphenyl)-N-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)acrylamide
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Overview
Description
N-(5-Acrylamido-4-(2-(dimethylamino)ethoxy)-2-methoxyphenyl)-N-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)acrylamide is a synthetic organic compound. It is characterized by its complex structure, which includes acrylamido, dimethylaminoethoxy, methoxyphenyl, indolyl, and pyrimidinyl groups. Compounds like this are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, including:
Formation of the acrylamido group: This can be achieved through the reaction of an amine with acryloyl chloride under basic conditions.
Introduction of the dimethylaminoethoxy group: This step might involve the alkylation of a phenol with a dimethylaminoethyl halide.
Formation of the indolyl group: This can be synthesized through Fischer indole synthesis.
Pyrimidinyl group formation: This might involve the condensation of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or dimethylamino groups.
Reduction: Reduction reactions could target the acrylamido or pyrimidinyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: Used as an intermediate in the synthesis of other complex molecules.
Biology
Biological assays: Used in various assays to study its biological activity.
Drug development: Potential lead compound for the development of new pharmaceuticals.
Medicine
Therapeutic agents: Investigated for potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry
Material science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of such a compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-(1H-indol-3-yl)pyrimidin-2-yl)acrylamide: Similar structure but lacks the dimethylaminoethoxy and methoxyphenyl groups.
N-(5-Acrylamido-2-methoxyphenyl)-N-(4-(1H-indol-3-yl)pyrimidin-2-yl)acrylamide: Similar but lacks the dimethylaminoethoxy group.
Uniqueness
The presence of the dimethylaminoethoxy group and the specific arrangement of functional groups in N-(5-Acrylamido-4-(2-(dimethylamino)ethoxy)-2-methoxyphenyl)-N-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)acrylamide may confer unique biological activities and chemical properties, making it a compound of interest for further research.
Properties
Molecular Formula |
C30H32N6O4 |
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Molecular Weight |
540.6 g/mol |
IUPAC Name |
N-[2-[2-(dimethylamino)ethoxy]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]-prop-2-enoylamino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C30H32N6O4/c1-7-28(37)32-23-17-25(27(39-6)18-26(23)40-16-15-34(3)4)36(29(38)8-2)30-31-14-13-22(33-30)21-19-35(5)24-12-10-9-11-20(21)24/h7-14,17-19H,1-2,15-16H2,3-6H3,(H,32,37) |
InChI Key |
UEYJJKUGQHYHRP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)N(C4=C(C=C(C(=C4)NC(=O)C=C)OCCN(C)C)OC)C(=O)C=C |
Origin of Product |
United States |
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